9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one
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Overview
Description
9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole moiety in its structure makes it an interesting subject for research due to the diverse biological activities associated with indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with chloro-substituted dioxane compounds under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole moiety, the compound readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The chloro group in the compound can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Nucleophilic Substitution: Reagents such as sodium azide or thiols are used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities.
Scientific Research Applications
9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one involves its interaction with specific molecular targets in biological systems. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
Indole-3-acetic acid: A plant hormone with various biological functions.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties
Uniqueness
The uniqueness of 9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16ClNO3 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
9'-chloro-5,5-dimethylspiro[1,3-dioxane-2,3'-1H-benzo[f]indole]-2'-one |
InChI |
InChI=1S/C17H16ClNO3/c1-16(2)8-21-17(22-9-16)12-7-10-5-3-4-6-11(10)13(18)14(12)19-15(17)20/h3-7H,8-9H2,1-2H3,(H,19,20) |
InChI Key |
HPPOAOYNHAFELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(C3=CC4=CC=CC=C4C(=C3NC2=O)Cl)OC1)C |
Origin of Product |
United States |
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